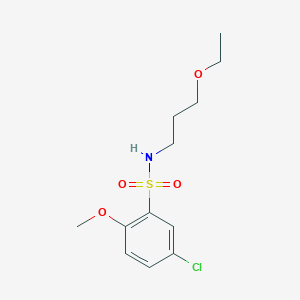
4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide, also known as BCS-040, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry as antibacterial and diuretic agents. BCS-040 has shown promising results in preclinical studies as a potential anticancer agent, and its unique chemical structure makes it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs play a crucial role in cancer development and progression by promoting the expression of oncogenes and suppressing the expression of tumor suppressor genes. 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide binds to the catalytic site of HDACs and prevents their activity, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the regulation of gene expression. The compound also affects the phosphorylation status of various signaling proteins, such as Akt and ERK, which are involved in cell survival and proliferation. 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Advantages and Limitations for Lab Experiments
4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, its unique chemical structure, and its potential as a combination therapy. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the dosage and administration route.
Future Directions
4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide has several potential future directions, including the development of analogs with improved pharmacological properties, the investigation of its activity in animal models, and the exploration of its potential as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative disorders. The compound can also be used as a tool for studying the role of HDACs in cancer and other diseases, and for identifying novel targets for drug development.
Conclusion:
In conclusion, 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide is a promising chemical compound with potential therapeutic applications in cancer treatment. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research, and its biochemical and physiological effects have been extensively studied. Although the compound has some limitations, its advantages outweigh them, and it has several potential future directions. Further studies are needed to fully understand the therapeutic potential of 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide and to develop it into a safe and effective drug.
Synthesis Methods
The synthesis of 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide involves several steps, starting from the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with cycloheptylamine. The resulting intermediate is then treated with sodium methoxide to obtain the final product. The yield of 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst used. The purity of the compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide has been studied extensively for its potential anticancer activity. In vitro studies have shown that 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix.
properties
Product Name |
4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C14H20BrNO3S |
Molecular Weight |
362.28 g/mol |
IUPAC Name |
4-bromo-N-cycloheptyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO3S/c1-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-2-3-5-7-11/h8-11,16H,2-7H2,1H3 |
InChI Key |
MITOGTZAVZXWOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)
![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)



![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)







![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)